Product packaging for Methyl 2-methoxy-1-naphthoate(Cat. No.:CAS No. 13343-92-5)

Methyl 2-methoxy-1-naphthoate

Cat. No.: B082570
CAS No.: 13343-92-5
M. Wt: 216.23 g/mol
InChI Key: BDXGQHHFVPQVAQ-UHFFFAOYSA-N
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Description

Overview of Naphthyl Ester Scaffolds in Modern Organic Chemistry

Naphthoate esters, which are derivatives of naphthoic acid, represent a significant class of organic compounds. ontosight.ai Their core structure, featuring a naphthalene (B1677914) ring system, provides a versatile scaffold for the development of new molecules in various scientific domains. nih.gov The naphthalene core itself is a key component in many biologically active compounds and functional materials. acs.orgacs.org

In medicinal chemistry, naphthyl ester scaffolds are incorporated into more complex molecules being investigated for a range of potential pharmaceutical applications. ontosight.aiontosight.ai The aromatic and planar nature of the naphthalene ring allows for interactions with biological targets. For instance, derivatives have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant activities. ontosight.ai The modification of the naphthalene core, such as in the case of 1,4-substituted naphthalenes, has been a strategy in the development of activators for the transcription factor NRF2, which is involved in cellular protection against oxidative stress. nih.gov

Beyond pharmaceuticals, these scaffolds are valuable in materials science for creating new materials with specific optical and electronic properties. ontosight.aiontosight.ai The conjugated system of the naphthalene ring can impart useful characteristics for applications in displays and solar cells. ontosight.ai In organic synthesis, naphthoate esters serve as crucial intermediates. ontosight.ai They participate in a variety of chemical transformations, including esterification, and can be modified to create a wide array of functionalized molecules. ontosight.ai The development of novel catalytic methods, such as gold(I)-catalyzed glycosylation reactions using an 8-phenylethynyl-1-naphthoate leaving group, highlights the ongoing innovation in the use of these scaffolds. researchgate.net

The Distinct Position of Methyl 2-methoxy-1-naphthoate within Aromatic Ester Research

This compound is an aromatic ester with a defined set of chemical and physical properties that make it a subject of specific research interest. sigmaaldrich.comsigmaaldrich.com As a disubstituted naphthalene derivative, its reactivity and function are influenced by the electronic effects and steric hindrance of both the methoxy (B1213986) (-OCH3) and the methyl ester (-COOCH3) groups at the 1 and 2 positions of the naphthalene ring.

The compound serves as a valuable building block in chemical synthesis. Research has shown its utility in the preparation of other complex molecules. For example, it can be used to synthesize dimethyl-(2-methoxy-1-naphthyl)-carbinol. sigmaaldrich.comsigmaaldrich.com Furthermore, photochemical studies have revealed that in the presence of methanol (B129727) and UV radiation, this compound can yield methanol adducts and a unique cage compound. sigmaaldrich.comsigmaaldrich.com

Its parent acid, 2-methoxy-1-naphthoic acid, is a key intermediate in certain synthetic pathways. publish.csiro.au For instance, the reduction of 2-methoxy-1-naphthoic acids followed by esterification and hydrolysis provides a general method for synthesizing methyl 2-oxotetralin-1-carboxylates, which are important synthetic intermediates themselves. publish.csiro.au The study of the related compound, 2-methoxy-1-naphthaldehyde (B1195280), as an inhibitor of strigolactone signaling in plants, further underscores the potential biological relevance of the 2-methoxy-1-naphthalene scaffold. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 13343-92-5 sigmaaldrich.comsigmaaldrich.comcookechem.comscbt.com
Molecular Formula C₁₃H₁₂O₃ sigmaaldrich.comscbt.com
Linear Formula CH₃OC₁₀H₆CO₂CH₃ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 216.23 g/mol sigmaaldrich.comsigmaaldrich.comcookechem.comscbt.com
Melting Point 50-53 °C sigmaaldrich.comsigmaaldrich.comcookechem.com
Boiling Point 120-121 °C at 0.05 mmHg sigmaaldrich.comsigmaaldrich.comcookechem.com
Flash Point 110 °C (closed cup) sigmaaldrich.comsigmaaldrich.com

Historical Context and Evolution of Research on 2-Methoxy-1-naphthoate Systems

The scientific investigation of naphthoate esters dates back to early studies in organic chemistry focused on the derivatives of aromatic carboxylic acids. Foundational work on the esterification of naphthoic acids laid the groundwork for future synthetic strategies.

Specifically, research into the methylation of hydroxy naphthoic acids provided the initial pathways to methoxy-naphthoate systems. A notable early report from 1904 described the methylation of 2-hydroxy-1-naphthoic acid using dimethyl sulfate (B86663) in an aqueous solution of sodium or potassium hydroxide, which predominantly produced this compound. google.com This early work established a fundamental transformation that remains relevant. Over the years, various methods for methylating aromatic hydroxy carboxylic acids have been developed, utilizing different bases and solvents to optimize the synthesis of methyl esters of methoxy carboxylic acids. google.com

The parent acid, 2-methoxy-1-naphthoic acid, can be prepared by the methylation of 2-hydroxy-1-naphthoic acid, followed by the hydrolysis of the resulting ester. publish.csiro.au The evolution of research has also focused on the subsequent reactions of these systems. For example, studies on the Birch reduction of 2-methoxy-1-naphthoic acids have demonstrated a method to produce 1,4-dihydro compounds, which are precursors to synthetically useful β-keto esters. publish.csiro.au This progression from simple synthesis to complex transformations illustrates the expanding utility of 2-methoxy-1-naphthoate systems in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B082570 Methyl 2-methoxy-1-naphthoate CAS No. 13343-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXGQHHFVPQVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345376
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-92-5
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Methoxy 1 Naphthoate and Analogous Naphthoate Derivatives

Direct Synthesis of Methyl 2-methoxy-1-naphthoate

A straightforward approach to this compound involves the modification of readily available starting materials through classical organic reactions.

Esterification and Methylation Strategies (e.g., from 2-hydroxy-1-naphthoic acid)

The synthesis can commence from 2-hydroxy-1-naphthoic acid, an organic compound prepared by the carboxylation of 2-naphthol (B1666908) via the Kolbe-Schmitt reaction. wikipedia.org This precursor undergoes a two-step process involving esterification and methylation. While specific reaction conditions for the direct synthesis of this compound are not detailed in the provided search results, analogous syntheses of similar compounds suggest that standard esterification protocols (e.g., using methanol (B129727) in the presence of an acid catalyst) followed by methylation of the hydroxyl group (e.g., with dimethyl sulfate (B86663) or a similar methylating agent) would be a viable route. google.com

Catalytic Approaches to Naphthoate Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. For the synthesis and functionalization of naphthoate derivatives, transition metal catalysis, particularly with ruthenium, copper, and palladium, has proven to be a powerful tool. nih.govresearchgate.net

Ruthenium-Catalyzed C-O Activation/C-C Coupling Reactions

Ruthenium catalysts have demonstrated significant utility in C-H activation and subsequent C-C bond formation, offering a versatile method for functionalizing naphthalene (B1677914) systems. nih.govnih.govmdpi.com These reactions often utilize a directing group to control the regioselectivity of the functionalization. nih.govrsc.org

The ester group in naphthoate derivatives can act as a directing group, guiding the metal catalyst to activate a C-H bond at the ortho position. Mechanistic studies, often supported by density functional theory (DFT) calculations, are crucial for understanding the regioselectivities observed in these reactions. nih.gov The choice of the directing group is critical for selectivity in such transformations. researchgate.net In ruthenium-catalyzed reactions, a cycloruthenated species can be formed, which then undergoes insertion into a C-Het multiple bond, as seen in the synthesis of phthalimide (B116566) derivatives. semanticscholar.org

The efficiency and regioselectivity of C-H functionalization are highly dependent on the nature of the directing group. nih.govnih.gov Research has focused on comparing the reactivity of various directing groups on the naphthalene scaffold to achieve selective functionalization at different positions (C2, C3, C4, C5, C6, C7, and C8). acs.org For instance, in palladium-catalyzed reactions, the basicity of a directing group in non-acidic solvents can predict its relative reactivity. nih.gov While the ester group of this compound can direct ortho-functionalization, other directing groups can be employed to target different positions on the naphthalene ring, highlighting the importance of comparative studies in designing synthetic strategies. acs.org

Copper- and Palladium-Catalyzed Aromatization Processes

Aromatization of tetralone derivatives provides another effective route to substituted naphthoates. Both copper and palladium catalysts have been successfully employed in these transformations.

The aromatization of α-tetralones that are substituted at the β-position with an ester group can be catalyzed by either copper(I) iodide (CuI) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). researchgate.net The copper-catalyzed reaction, using cesium carbonate as a base in dioxane, proceeds smoothly at 70°C under air to yield methyl 1-hydroxy-2-naphthoates. researchgate.net The palladium-catalyzed alternative uses potassium phosphate (B84403) as the base in toluene (B28343) at the same temperature under an argon atmosphere. researchgate.net From a practical and economic standpoint, CuI is often the preferred catalyst due to its higher efficiency. researchgate.net

Further investigations into copper-catalyzed reactions have explored the ortho-selective C-H functionalization of unprotected naphthols with α-phenyl-α-diazoesters, a reaction that proceeds with high efficiency under mild conditions using copper(I) chloride (CuCl) or copper(II) chloride (CuCl2). nih.govsemanticscholar.org Palladium catalysis has also been utilized in the dearomatization of naphthalene derivatives, showcasing its versatility in modifying the naphthalene core. nih.govnih.gov

Below is a comparative table of catalytic aromatization methods:

Catalyst SystemBaseSolventTemperatureAtmosphereProduct
CuI (10 mol%)Cs2CO3Dioxane70 °CAirMethyl 1-hydroxy-2-naphthoates
Pd2(dba)3 (1.25 mol%)K3PO4Toluene70 °CArgonMethyl 1-hydroxy-2-naphthoates
Synthesis of Methyl 1-hydroxy-2-naphthoates via Tetralone Aromatization

The synthesis of 1-hydroxy-2-naphthoates can be achieved through the aromatization of 1-tetralone-2-carboxylates. researchgate.net This transformation has been shown to proceed effectively when conducted in the presence of sodium hydride in dimethyl sulfoxide (B87167) (DMSO), facilitated by irradiation with blue light. researchgate.net This particular method is also applicable to the aromatization of related structures, including 2-acyl-1-tetralones and 1-tetralone-2-carboxamides. researchgate.net The yields for the synthesis of 1-hydroxy-2-naphthoates through this process range from 30% to 92%. researchgate.net Methyl 1-hydroxy-2-naphthoate (B8527853), a direct precursor, can be prepared from 1-hydroxy-2-naphthoic acid via esterification. chemicalbook.com

Proposed Reaction Mechanisms for Catalytic Aromatization

The catalytic aromatization of tetralin, a related tetralone precursor, is influenced by the nature of the acid sites on the catalyst. Naphthalene can be formed on Lewis acid sites through a dehydrogenation mechanism. rsc.org In the case of 1-tetralone-2-carboxylates, the reaction, which occurs under basic conditions with sodium hydride, likely proceeds through the formation of an enolate. This intermediate then undergoes an aerobic oxidation process to yield the stable aromatic naphthol ring system.

Reductive Transformations and Alkylation Pathways

Reductive Methylation of 2-Naphthoic Acids

The reductive methylation of 2-naphthoic acids offers a pathway to dihydro derivatives. The reaction of 2-naphthoic acids with 2.5 equivalents of lithium in ammonia (B1221849), followed by quenching with methyl iodide, yields 2-methyl-1,2-dihydro-2-naphthoic acids as the primary product. publish.csiro.au This method has been applied to several methoxy-substituted 2-naphthoic acids. publish.csiro.au

Notably, the reductive alkylation of 2-methoxy-1-naphthoic acid results in less than 5% loss of the methoxyl group. publish.csiro.au This is in stark contrast to 2-methoxybenzoic acid, which experiences a 70% loss of its methoxy (B1213986) group under similar conditions. publish.csiro.au The process involves an initial protonation, which is thought to occur at the C1 position to preserve the aromaticity of the second ring, followed by interception of the resulting intermediate with an electrophile like methyl iodide. publish.csiro.au

Table 1: Reductive Methylation of Substituted 2-Naphthoic Acids

Substrate Product(s) and Yields (%)
2-Naphthoic acid 2-Methyl-1,2-dihydro-2-naphthoic acid (40%), Further reduced products (16%)
2-Methoxy-1-naphthoic acid Corresponding 2-methyl derivative (Major product)

Data compiled from g.c. ratios of the corresponding methyl esters. publish.csiro.au

Birch Reduction Studies on Methoxy-Substituted Naphthoic Acids

The Birch reduction provides a method for the partial reduction of aromatic rings. The reduction of 2-methoxy-1-naphthoic acid using 2.4 equivalents of sodium in liquid ammonia results in the formation of the corresponding 1,4-dihydro compounds. researchgate.net The general mechanism of the Birch reduction involves the addition of solvated electrons from the metal-ammonia solution to the aromatic ring, forming a radical anion. wikipedia.org This is followed by protonation from an alcohol present in the mixture to give a cyclohexadienyl radical. lscollege.ac.in A second electron is then transferred to form a cyclohexadienyl carbanion, which is subsequently protonated a second time to yield the final non-conjugated diene product. wikipedia.orglscollege.ac.in For substituted aromatic compounds, electron-donating groups like methoxy groups influence the position of protonation. lscollege.ac.in

Photochemical Synthesis and Adduct Formation

Formation of Transannular Methanol Adducts and Cage Compounds

Photochemical reactions of naphthalene carboxylates can lead to the formation of various adducts and cyclization products. In a study on a closely related compound, methyl 2-(2,3-dimethylbut-2-enyloxymethyl)naphthalene-1-carboxylate, irradiation in benzene (B151609) through a Pyrex filter led to an intramolecular 1,9-hydrogen abstraction by the ester carbonyl group. This process resulted in the formation of an eight-membered keto ether as the main product, alongside (2π + 2π) photocycloadducts and a C–O bond cleavage product. The solvent was found to play a significant role in the product distribution; irradiation in acetonitrile (B52724) favored the formation of the C–O bond cleavage product.

Table 2: Product Distribution from Photolysis of a Naphthalene-1-carboxylate Analog

Solvent Main Product Other Products
Benzene Eight-membered keto ether (2) (2π + 2π) photocycloadducts (3 and 4), C-O cleavage product (5)

Based on the irradiation of methyl 2-(2,3-dimethylbut-2-enyloxymethyl)naphthalene-1-carboxylate.

Influence of UV Radiation on Chemical Transformations

The study of the photochemical behavior of naphthoate derivatives is crucial for understanding their stability, reactivity, and potential applications in photochemistry and materials science. Ultraviolet (UV) radiation can induce significant chemical transformations in these molecules, leading to a variety of products through different reaction pathways. The specific outcomes of such irradiations are highly dependent on the molecular structure, the solvent, and the presence of other reactants or sensitizers. While direct studies on this compound are limited, the influence of UV radiation can be inferred from research on analogous naphthalene derivatives and related esters.

Investigations into the UV-induced transformation of 1-methylnaphthalene (B46632) in the presence of air have identified several photo-oxidation products. These products include both compounds where the aromatic ring system is retained and those where the ring has been opened. Key identified products after 70 hours of UV (A+B) exposure include 1-naphthaldehyde, 1-naphthoic acid, and phthalic anhydride, indicating that oxidation of the methyl group and cleavage of the naphthalene ring system are significant degradation pathways. Dimeric products were also observed, particularly in inert atmospheres, suggesting different photo-oxidation mechanisms compared to reactions in other media.

Table 1: Identified Phototransformation Products of 1-Methylnaphthalene under UV Irradiation

This table is based on data from a study on the UV-induced transformation of 1-methylnaphthalene and is presented here as an illustrative example of potential transformations for analogous naphthalene structures.

Product NameChemical ClassProposed Formation Pathway
1-NaphthaldehydeAldehydeOxidation of the methyl group
1-Naphthoic AcidCarboxylic AcidFurther oxidation of 1-naphthaldehyde
Phthalic AnhydrideAnhydrideRing-opening oxidation
1-NaphthalenemethanolAlcoholOxidation product

Analogous studies on other aromatic esters, such as phthalic acid esters (PAEs), also provide insight into potential UV-mediated transformations. Under UV irradiation, the primary degradation pathway for dimethyl phthalate (B1215562) (DMP) involves the cleavage of the C-C bond between the aromatic ring and the aliphatic chain, followed by reaction with hydroxyl radicals to form methyl-o-hydroxybenzoate. This suggests that for naphthoate esters, UV light could potentially target the ester group and its linkage to the naphthalene ring.

Furthermore, photochemical reactions of more complex naphthol derivatives demonstrate other possible transformations. For instance, irradiation of certain naphthol-naphthalimide conjugates in a methanol-water mixture leads to photomethanolysis. This reaction proceeds through the formation of quinone methide (QM) intermediates upon dehydration of the naphthol moiety. While this specific reaction depends on the presence of a hydroxyl group, it highlights the reactivity of the naphthalene core under UV light to form intermediates that can react with nucleophilic solvents like methanol. The quantum yields for these photomethanolysis reactions are generally very low, on the order of 10-5, due to competing energy transfer processes.

Table 2: Quantum Yields for Photomethanolysis of Naphthol-Naphthalimide Conjugates

This table presents data on the efficiency of a specific photochemical reaction in analogous compounds, highlighting how molecular structure influences UV-induced transformations.

CompoundLinker between Naphthol and NaphthalimideQuantum Yield (ΦR)
1aC3H61.1 x 10-5
1bC5H101.9 x 10-5
1cC8H162.1 x 10-5
1d(CH2)2O(CH2)21.3 x 10-5
1e(CH2)2O(CH2)2O(CH2)21.6 x 10-5

Other research has demonstrated that UV radiation can be employed for the synthesis of complex derivatives from simpler aromatic systems. For example, a novel approach to synthesizing naphtho[1,2-b]benzofuran derivatives involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of a hexatriene system followed by aromatization. This indicates that under specific conditions, the aromatic system of a naphthoate derivative could potentially undergo UV-induced cyclization reactions with suitable adjacent functional groups or molecules.

Based on these findings from analogous compounds, it is plausible that the exposure of this compound to UV radiation could initiate several transformations, including:

Oxidation: Degradation of the methoxy and methyl ester groups.

Ring Cleavage: Opening of the aromatic naphthalene rings, potentially leading to phthalic acid derivatives.

Solvent Addition: Reactions with solvent molecules if reactive intermediates are formed.

Photocyclization: Intramolecular or intermolecular ring formation, depending on the reaction conditions and the presence of other functional groups.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Methoxy 1 Naphthoate

Directed ortho-Metalation (DoM) and Cross-Coupling Reactivity

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate the aromatic ring at the position ortho to the DMG. In Methyl 2-methoxy-1-naphthoate, the methoxy (B1213986) group can function as a DMG. The heteroatom of the DMG coordinates to a strong organolithium base, which then abstracts a proton from the nearest ortho position, creating a highly reactive aryllithium intermediate. This intermediate can then be trapped by various electrophiles, allowing for precise functionalization of the naphthalene (B1677914) core. This strategy is often combined with transition metal-catalyzed cross-coupling reactions to form complex carbon-carbon and carbon-heteroatom bonds.

Ligand-Accelerated C-O Bond Activation in Arylation Reactions

The activation of the C–O bond in aryl ethers and esters for cross-coupling reactions is a significant challenge in organic synthesis due to the bond's inherent strength. While historically dominated by nickel catalysis, recent advancements have shown that palladium catalysts, supported by specifically designed ancillary ligands, can effectively catalyze these transformations. rsc.org For a substrate like this compound, the C(aryl)–O(methoxy) bond is typically unreactive under standard palladium-catalyzed cross-coupling conditions.

However, the development of specialized ligand systems can facilitate the oxidative addition of palladium to the C–O bond, which is the crucial step in the catalytic cycle. rsc.orgnih.gov This approach offers a powerful alternative to traditional cross-coupling methods that rely on aryl halides and triflates. The use of phenol-derived substrates, such as methoxy-substituted naphthoates, is advantageous due to the natural abundance of phenols and the ability to avoid toxic halide byproducts. rsc.org The reactivity order of C–O electrophiles is closely linked to the ease of the Pd(0) oxidative insertion, which can be tuned by the electronic properties of the substrate and the steric and electronic characteristics of the phosphine (B1218219) ligands. nih.gov

Key Developments in C-O Bond Activation for Cross-Coupling:

Catalytic System ComponentRole in C-O ActivationReference
Palladium Catalyst Forms the active Pd(0) species that undergoes oxidative addition. rsc.orgnih.gov
Ancillary Ligands Electron-rich, bulky phosphine ligands increase the electron density on the palladium center, promoting the cleavage of the strong C-O bond. rsc.orgnih.gov
Substrate Electronics Electron-withdrawing groups on the aromatic ring can facilitate oxidative addition, making the C-O bond more susceptible to cleavage. nih.gov

Reactivity with Organoboroneopentylates

Organoboron compounds are versatile reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudohalide. researchgate.netmdpi.com Organoboroneopentylates are a class of organoboron esters known for their stability and utility in these reactions.

For this compound to react with an organoboroneopentylate via a Suzuki-Miyaura coupling, the methoxy group would first need to be converted into a better leaving group, such as a triflate (–OTf). The resulting aryl triflate could then readily participate in the catalytic cycle. The mechanism of the Suzuki-Miyaura coupling requires a base to activate the organoboron reagent, forming a more nucleophilic borate species. nih.gov This species then undergoes transmetalation with the palladium(II) center, followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govresearchgate.net

General Steps in a Potential Suzuki-Miyaura Coupling:

Activation: Conversion of the C-O(methoxy) group of the naphthoate into a more reactive C-O(triflate) group.

Oxidative Addition: The Pd(0) catalyst inserts into the C-OTf bond of the activated naphthoate.

Transmetalation: The organoboroneopentylate, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Reactions with Organometallic Reagents

Interactions with Grignard Reagents and Fluorenone Formation

The reaction of esters with Grignard reagents (R-MgX) is a fundamental transformation for carbon-carbon bond formation. masterorganicchemistry.com Typically, the reaction proceeds via a double addition mechanism. The Grignard reagent first adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form a ketone. A second equivalent of the Grignard reagent rapidly adds to this newly formed ketone, resulting in a tertiary alcohol after acidic workup. masterorganicchemistry.com

Applying this to this compound, the expected product from a reaction with a Grignard reagent, such as phenylmagnesium bromide, would be a tertiary alcohol.

Mechanism of Grignard Double Addition to an Ester:

StepDescriptionIntermediate/Product
1. Nucleophilic Addition The Grignard reagent attacks the electrophilic carbonyl carbon of the ester.Tetrahedral alkoxide intermediate
2. Elimination The tetrahedral intermediate collapses, expelling the methoxide group (⁻OCH₃).Ketone
3. Second Addition A second molecule of the Grignard reagent attacks the newly formed ketone.Tertiary alkoxide
4. Protonation Acidic workup protonates the tertiary alkoxide.Tertiary alcohol

While the direct formation of a fluorenone structure from the reaction of this compound with a Grignard reagent is not a standard transformation, it is mechanistically plausible that the tertiary alcohol product could undergo subsequent acid-catalyzed intramolecular cyclization and oxidation to yield a substituted fluorenone derivative. The synthesis of 9-phenyl-9-fluorenol derivatives from 9-fluorenone and Grignard reagents is a well-established related reaction. iastate.edu The oxidation of a fluorene scaffold to a fluorenone is also a known chemical process. study.com

Photochemical Reaction Mechanisms

Pathways Leading to Photodimerization and Adducts

Naphthalene derivatives, including esters like this compound, are known to undergo a variety of photochemical reactions upon irradiation with UV light. These reactions include photodimerization and photocycloaddition with other unsaturated molecules. mdpi.com The specific pathway—such as [2+2], [4+2], or [4+4] cycloaddition—is dependent on the substrate, the presence of other reactants, and the reaction conditions. mdpi.com

Studies on closely related compounds, such as methyl naphthoates, have shown that irradiation can lead to the formation of various adducts. For example, the photocycloaddition of alkenes to the naphthalene ring can occur. Research on methyl 2-naphthoate has demonstrated the formation of [2+2] and [4+4] adducts. Furthermore, the photocyclodimerization of Methyl 3-Methoxy-2-Naphthoate has been reported, suggesting that this compound would likely exhibit similar reactivity, leading to the formation of cyclobutane-containing dimers. These reactions often proceed through excited singlet or triplet states and can be influenced by the presence of photosensitizers. Enantioselective versions of these reactions can sometimes be achieved using chiral catalysts. researchgate.net

Common Photochemical Pathways for Naphthoates:

Reaction TypeDescriptionPotential Products
[2+2] Photocycloaddition A four-membered ring is formed between an excited state naphthalene C=C bond and an alkene.Cyclobutane-fused adducts
[4+4] Photocycloaddition An eight-membered ring is formed between the 1,4-positions of the naphthalene ring and a conjugated diene.Fused cyclooctadiene adducts
Photodimerization Two molecules of the naphthoate react with each other to form a dimer, often through a [2+2] or [4+4] cycloaddition.Dimeric structures with cyclobutane or cyclooctadiene linkages

Structural Modifications and Reactivity Profile under Various Conditions

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the naphthalene core, the electron-donating methoxy group, and the electron-withdrawing methyl ester group. These features influence its reactivity towards a range of reagents and conditions, allowing for various structural modifications.

Hydrolytic Cleavage: Acidic and Basic Conditions

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-methoxy-1-naphthoic acid and methanol (B129727).

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the hydrolysis proceeds through a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. libretexts.orgchemistrysteps.comucalgary.ca This process is essentially the reverse of Fischer esterification. chemistrysteps.comucalgary.ca To drive the equilibrium towards the carboxylic acid product, an excess of water is typically employed. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, using reagents like sodium hydroxide, the hydrolysis is an irreversible process. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. chemistrysteps.comucalgary.ca This reaction is often referred to as saponification. chemistrysteps.com The kinetics of base-catalyzed hydrolysis of acrylate and methacrylate esters have been shown to be influenced by the substituents on the ester group. nih.gov

Table 1: Hydrolysis of this compound

ConditionReagentsProductsMechanism
AcidicDilute H₂SO₄ or HCl, H₂O2-methoxy-1-naphthoic acid, MethanolReversible, protonation of carbonyl followed by nucleophilic attack of water libretexts.orgchemistrysteps.comucalgary.ca
BasicNaOH, H₂OSodium 2-methoxy-1-naphthoate, MethanolIrreversible, nucleophilic attack of hydroxide ion on carbonyl carbon chemistrysteps.comucalgary.ca

Thermal and Photochemical Reactivity

Thermal Conditions: The thermal stability of esters can vary depending on their structure. Pyrolysis of some esters can lead to molecular isomerization, hydrolysis, or oxidative dehydrogenation. nih.gov For poly(2-oxazoline)s containing a methyl ester side chain, thermal stability was observed up to 250-300 °C, with decomposition likely initiated at the methyl ester units. mdpi.com Specific studies on the thermal decomposition of this compound are not extensively detailed in the reviewed literature, but it is expected to be relatively stable under moderate heating, though prolonged exposure to high temperatures could lead to decomposition.

Photochemical Conditions: Naphthalene derivatives are known to exhibit interesting photochemical properties. The introduction of a methoxy group can influence these properties, leading to a red-shifted absorption region. proquest.com Naphthalene-based oxime esters have been studied as photoinitiators, where the naphthalene chromophore is believed to react primarily through a triplet state. proquest.com Silyl-substituted naphthalene derivatives show that the introduction of methoxy and cyano groups can lead to bathochromic shifts in absorption maxima and increased fluorescence intensities. mdpi.com While specific photochemical reactions of this compound are not detailed, it is plausible that it could undergo photochemical reactions typical of naphthalene derivatives, such as cycloadditions or rearrangements, upon UV irradiation.

Electrophilic and Nucleophilic Substitution

Electrophilic Aromatic Substitution: The naphthalene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. In the Friedel-Crafts acylation of 2-methoxynaphthalene, the primary product is the 1-acyl-2-methoxynaphthalene, which can then rearrange to the more stable 6-acyl isomer, especially at higher temperatures and in the presence of zeolite catalysts. ntu.edu.tw The regioselectivity of electrophilic substitution on substituted naphthalenes can be complex and influenced by the nature of the electrophile and reaction conditions. studysoup.com For this compound, electrophilic attack would be directed by the activating methoxy group, though the precise position of substitution would depend on steric and electronic factors.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on methoxy arenes is also possible, particularly with strong nucleophiles. A protocol for the nucleophilic amination of methoxy arenes using a sodium hydride-iodide composite has been developed, suggesting that the methoxy group can act as a leaving group. ntu.edu.sg The mechanism for such reactions can be complex, potentially proceeding through a concerted pathway rather than a traditional addition-elimination sequence. ntu.edu.sgnih.gov In the case of 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group is readily replaced by various nucleophiles. elsevierpure.com

Table 2: Substitution Reactions of this compound

Reaction TypeReagentsPotential ProductsNotes
Electrophilic (Friedel-Crafts Acylation)Acyl chloride, Lewis acid (e.g., AlCl₃)Acylated this compoundMethoxy group directs substitution; regioselectivity is influenced by reaction conditions. ntu.edu.tw
Nucleophilic (Amination)NaH-LiI, AmineAmino-substituted naphthoate derivativeMethoxy group is displaced by the nucleophile. ntu.edu.sg

Oxidation and Reduction Reactions

Oxidation: The naphthalene ring system can be susceptible to oxidation. Ozonolysis of 2-methoxynaphthalene in methanol has been reported to yield 1,4-dimethoxy-2,3-benzodioxan. researchgate.net Oxidation of naphthalene derivatives with ruthenium tetraoxide can lead to ring cleavage, producing phthalic acid derivatives, in a manner analogous to ozonolysis. electronicsandbooks.com

Reduction: The ester group of this compound can be reduced to a primary alcohol. While sodium borohydride is generally not strong enough to reduce esters, ias.ac.inresearchgate.net more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. The reduction of aromatic methyl esters with a sodium borohydride-THF-methanol system has been shown to be an efficient method for producing the corresponding primary alcohols. ias.ac.in This method offers selectivity, as it does not typically reduce other functional groups like acids, amides, nitriles, or nitro groups under these conditions. ias.ac.in

Table 3: Oxidation and Reduction of this compound

Reaction TypeReagentsPotential ProductNotes
Oxidation (Ozonolysis)O₃, MeOHRing-opened dicarbonyl compoundsThe naphthalene ring is cleaved. researchgate.net
Reduction of EsterNaBH₄/THF/MeOH or LiAlH₄(2-methoxy-1-naphthalenyl)methanolThe ester is converted to a primary alcohol. ias.ac.in

Synthesis of Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. For instance, 2-naphthol (B1666908), a related compound, is a versatile starting material for the multicomponent synthesis of diverse N/O-containing heterocycles. nih.gov Methoxy-N-methyl-β-enaminoketoesters are valuable precursors for the regioselective synthesis of heterocycles like pyrazoles. researchgate.net While specific examples utilizing this compound are not extensively documented, its structure suggests potential for use in constructing fused heterocyclic systems through reactions involving the ester, methoxy, and naphthalene ring functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methoxy 1 Naphthoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of Methyl 2-methoxy-1-naphthoate provides distinct signals for each type of proton. The aromatic protons on the naphthalene (B1677914) ring system typically resonate in the downfield region between 7.0 and 8.5 ppm. The two methoxy (B1213986) groups exhibit sharp singlet signals; the ester methoxy protons are generally found around 3.9 ppm, while the protons of the methoxy group attached directly to the naphthalene ring appear at a similar chemical shift.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the ester group is characteristically deshielded, appearing around 167 ppm. Carbons of the naphthalene ring resonate between approximately 110 and 135 ppm. The methoxy group carbons are observed in the upfield region, typically around 52 ppm and 56 ppm. The chemical shift for a methoxy carbon can be indicative of its position on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthalene-H7.1 - 8.2 (multiplets)110 - 136
-OCH₃ (ring)~3.9 (singlet)~56
-COOCH₃ (ester)~3.9 (singlet)~52
C=O (ester)-~167

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This homonuclear technique reveals proton-proton couplings (¹H-¹H). For this compound, COSY spectra would show correlations between adjacent protons on the naphthalene rings, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal in the naphthalene framework and connect the methoxy proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be observed from the methoxy protons to the ipso-carbon on the naphthalene ring (C2) and from the ester methoxy protons to the carbonyl carbon. This technique is invaluable for establishing the substitution pattern on the aromatic system.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is prominent. Aromatic C=C stretching vibrations appear as a series of bands in the fingerprint region, while C-O stretching vibrations from the ester and ether linkages are also clearly visible.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch3050 - 3100Indicates protons on the naphthalene ring.
Ester C=O Stretch~1720Strong, sharp absorption characteristic of the carbonyl group.
Aromatic C=C Stretch1600 - 1650Multiple bands confirming the aromatic system.
C-O Stretch (Ether & Ester)1250 - 1300Strong absorptions for the C-O single bonds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. For this compound (C₁₃H₁₂O₃), the molecular ion peak [M]⁺ would be observed at m/z 216.

The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of the methoxy group (-•OCH₃) to form a stable acylium ion, or the loss of the entire carbomethoxy group (-•COOCH₃).

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Description
216[C₁₃H₁₂O₃]⁺Molecular Ion Peak
185[M - •OCH₃]⁺Loss of the ester methoxy radical
157[M - •COOCH₃]⁺Loss of the carbomethoxy radical
129[C₁₀H₉]⁺Naphthyl-like fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The naphthalene ring system in this compound contains an extended π-conjugated system, which gives rise to characteristic absorptions in the ultraviolet region. These absorptions are due to π → π* transitions. The spectrum of the related compound 2-naphthoic acid shows absorption maxima at 236 nm, 280 nm, and 334 nm, and similar transitions are expected for this compound.

Studies on Solvatochromism and Intramolecular Proton Transfer

The photophysical behavior of derivatives of this compound can be significantly influenced by their environment and structural modifications.

Solvatochromism: This phenomenon refers to the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when dissolved in different solvents. For "push-pull" derivatives of naphthalene, where electron-donating and electron-accepting groups are present, the position of the emission maxima often shows a bathochromic (red) shift in more polar solvents. This is due to the stabilization of a more polar excited state, often involving intramolecular charge transfer (ICT), by the polar solvent molecules.

Intramolecular Proton Transfer (ESIPT): In derivatives specifically designed with a proton-donating group (like a hydroxyl) positioned near a proton-accepting site, an excited-state intramolecular proton transfer can occur. For example, in certain isocyanonaphthol derivatives, excitation leads to a significant increase in the acidity of the hydroxyl group, facilitating the transfer of a proton to a nearby acceptor in the excited state. This process often results in dual fluorescence, where emission from both the initial locally excited state and the proton-transferred tautomer is observed.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Detailed research findings on derivatives such as 2-methoxy-1-naphthaldehyde (B1195280) and 2-methoxy-1-nitronaphthalene have been reported, elucidating their crystal structures. For instance, the crystal structure of 2-methoxy-1-naphthaldehyde has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

The crystallographic data for these derivatives are summarized in the interactive data table below, showcasing the typical parameters obtained from such analyses. These findings from related structures serve as a valuable reference for predicting and understanding the solid-state behavior of this compound.

Interactive Data Table: Crystallographic Data for Derivatives of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2-methoxy-1-nitronaphthaleneC11H9NO3TriclinicP-18.9164(7)9.7058(9)17.7384(12)88.308(7)89.744(6)86.744(7)4

Computational Chemistry and Theoretical Studies on Methyl 2 Methoxy 1 Naphthoate

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net For Methyl 2-methoxy-1-naphthoate, DFT calculations provide a foundational understanding of its intrinsic chemical nature.

DFT calculations can precisely predict the three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The electronic structure is detailed through the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the methoxy (B1213986) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient ester group, marking it as the probable site for nucleophilic attack. nih.gov This analysis is crucial for predicting how the molecule will interact with biological targets. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital. A higher energy indicates a greater tendency to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. A lower energy indicates a greater tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap indicates higher chemical reactivity and lower kinetic stability.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.comjbcpm.com This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. biointerfaceresearch.com

Molecular docking simulations have been used to investigate how molecules structurally similar to this compound interact with specific protein targets. A notable example is the interaction with the strigolactone receptor protein D14. nih.gov Strigolactones are plant hormones, and D14 is an α/β hydrolase protein essential for their signaling pathway. nih.govscispace.com

Simulations of the related compound 2-methoxy-1-naphthaldehyde (B1195280) (2-MN) show that it binds within the ligand-binding pocket of the D14 protein. nih.gov The binding is stabilized by specific interactions with amino acid residues. For instance, the polarity of the substituent at the 1-position (an aldehyde group in 2-MN) may influence its interaction with the indole (B1671886) ring of a tryptophan residue (Trp205) in the D14 binding site. nih.gov Given the structural similarity, it is predicted that this compound would occupy the same binding pocket, with its methoxy and methyl ester groups forming key hydrogen bonds and hydrophobic interactions with the surrounding residues.

By simulating the binding pose, molecular docking can also estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.netjbcpm.com A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and, potentially, a higher inhibitory activity. biointerfaceresearch.com

For the D14 receptor, compounds that bind effectively can act as inhibitors of strigolactone signaling. nih.gov Docking studies can screen virtual libraries of compounds to identify potential inhibitors. The predicted binding energy for this compound with D14 would be a key indicator of its potential to block the strigolactone signaling pathway. These predictions help prioritize which compounds should be synthesized and tested in experimental assays. nih.gov

Table 3: Example of Molecular Docking Results for a Ligand with a Protein Target

Ligand Protein Target Binding Energy (kcal/mol) Interacting Residues Interaction Type
2-methoxy-1-naphthaldehyde D14 (Rice) -7.5 to -9.0 Trp205, Ser97, His247 Polar, Hydrophobic
This compound (Predicted) D14 (Rice) Similar to 2-MN Trp205, Ser97, Phe25 Polar, Hydrophobic, van der Waals

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are mathematical equations that relate chemical descriptors of molecules to their activity. scialert.net

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀) is required. scialert.net Various molecular descriptors are then calculated for each compound. These can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., Wiener index). scialert.net

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.

Physicochemical descriptors: Such as logP (lipophilicity). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a model is built that correlates these descriptors with the observed activity. nih.gov Such a model could predict the activity of new, untested naphthoate derivatives and guide the design of more potent analogs by identifying which structural features are most important for the desired biological effect. scialert.net

Table of Mentioned Compounds

Compound Name
This compound
2-methoxy-1-naphthaldehyde
2-methoxy-1,4-naphthoquinone
Methyl 2-methoxycyclohex-3-ene-1-carboxylate
2-methyl-1,4-naphthoquinone
Methyl 2-Naphthyl Ether
2-methoxy acridones
6-methoxy benzamides
2-X-5,8-Dimethoxy-1,4-Naphthoquinones
Strigolactone

Derivation of Structure-Activity Relationships for Biological Applications

The derivation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, aiming to correlate a molecule's chemical structure with its biological activity. For this compound, while specific Quantitative Structure-Activity Relationship (QSAR) studies are not documented in the searched scientific literature, the general approach would involve a systematic computational analysis.

A hypothetical QSAR study on this compound and its analogs would typically involve the following steps:

Dataset Compilation: A series of structurally related naphthoate derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the biological activity of novel, untested derivatives of this compound, thereby guiding the design of more potent and selective compounds. The absence of published QSAR studies specifically on this compound indicates a potential area for future research.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into the step-by-step processes of chemical reactions, which is often challenging to probe experimentally. For reactions involving this compound, computational approaches could be used to map out the entire reaction pathway, identify key intermediates, and determine the energetics of the transformation.

Transition State Characterization and Reaction Pathway Analysis

A critical aspect of understanding a reaction mechanism is the characterization of its transition state(s)—the highest energy point along the reaction coordinate. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

A computational study on a reaction involving this compound would typically entail:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the reaction path downhill from the transition state to the corresponding reactants and products, confirming the connectivity.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics (reaction energy). While general principles of computational reaction mechanism analysis are well-established, specific studies detailing the transition states and reaction pathways for reactions of this compound are not found in the reviewed literature.

Applications in Organic Synthesis and Materials Science

Methyl 2-methoxy-1-naphthoate as a Precursor in Organic Synthesis

This compound serves as a valuable starting material for the synthesis of more complex molecular architectures. The methoxy (B1213986) and methyl ester functionalities on the naphthalene (B1677914) ring system provide reactive sites for a range of chemical transformations, enabling the construction of elaborate organic structures.

Synthesis of Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, with applications in optoelectronic materials. researchgate.net The synthesis of these complex systems often relies on the strategic annulation, or ring-forming reactions, of smaller aromatic precursors. Naphthalene derivatives are key building blocks in this context. While direct examples detailing the use of this compound are specific to particular research, the general strategy involves the use of functionalized naphthalenes in cyclization and cycloaromatization reactions. For instance, palladium-catalyzed annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org

The reactivity of the naphthoate skeleton allows it to be incorporated into larger fused systems through various synthetic methodologies. These methods may involve transformations of the ester and methoxy groups to facilitate cyclization reactions, ultimately leading to the formation of larger, more complex PAHs. nih.govresearchgate.netnih.govresearchgate.net

Construction of Biaryl and Heterobiaryl Systems

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis, leading to the creation of biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryls. nih.gov

In this context, naphthoate esters can serve as electrophilic coupling partners. While traditional cross-coupling reactions often utilize aryl halides, the use of esters as electrophiles is an area of ongoing research. nih.gov For a naphthoate ester to be used successfully, the reaction conditions must be optimized to facilitate the oxidative addition of the palladium catalyst to the carbon-oxygen bond of the ester. nih.govnsf.gov Research has shown that substrates with extended aromatic groups, such as methyl 1-naphthoate, can be effective electrophiles in these reactions. nih.gov The electronic properties of the naphthalene ring system can influence the reactivity of the ester group in such palladium-catalyzed processes.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis This table is interactive. You can sort and filter the data.

Catalyst SystemElectrophile TypeNucleophile TypeKey Features
Palladium with NHC ligandsPhenyl estersOrganoboron compoundsEnables ketone formation through C(acyl)-O bond cleavage. nih.gov
Palladium with phosphine (B1218219) ligandsAryl pivalatesOrganoboron compoundsNaphthyl-based pivalates show higher reactivity than phenyl-based ones. nih.gov
Palladium(0) complexesAryl halidesOrganoboron compoundsA widely used, versatile method for biaryl synthesis. nih.gov
Palladium on a supportAryl chloridesPhenylboronic acidsCan be conducted under aqueous microwave conditions.

Naphthoate Derivatives as Intermediates for Advanced Materials

The rigid and planar structure of the naphthalene ring system makes it an attractive component for the design of advanced materials with specific optical and electronic properties. Naphthoate derivatives are often employed as key intermediates in the synthesis of these materials.

Liquid Crystal Intermediates (e.g., Phenyl 1-hydroxy-2-naphthoate)

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The molecular shape and polarity of a compound are crucial in determining its liquid crystalline properties. Phenyl 1-hydroxy-2-naphthoate (B8527853) is a known nematic liquid crystal intermediate. This compound is utilized in the synthesis of other liquid crystals, as well as in the preparation of natural products and anti-carcinogenic compounds. The 1-hydroxy-2-naphthoate moiety is found in some natural products with cytotoxic properties.

Development of Novel Protecting Groups and Reagents

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. These temporary blocking groups are known as protecting groups. researchgate.net The development of new protecting groups with specific stabilities and cleavage conditions is an important area of research in synthetic chemistry. Naphthoate derivatives have been utilized in the design of novel protecting groups.

One such example is the 5-chloro-8-nitro-1-naphthoyl (NNap) group, which has been developed as a protective group for amines. nih.gov This group is introduced by reacting an amine with 5-chloro-8-nitro-1-naphthoyl chloride. A key feature of the NNap group is that it can be removed under mild reducing conditions due to the steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring. nih.gov This steric hindrance facilitates the cleavage of the amide bond upon reduction of the nitro group. nih.gov

Another example is the naphthaloyl group, which has been used as a selective amino protecting group for deoxynucleosides in the synthesis of oligonucleotides. nsf.gov This group forms a stable six-membered cyclic imide with the amino group of the nucleoside. nsf.gov Its high lipophilicity also aids in the purification of the protected monomers. nsf.gov

Table 2: Naphthoate-Based Protecting Groups This table is interactive. You can sort and filter the data.

Protecting GroupFunctional Group ProtectedIntroduction ConditionsDeprotection ConditionsKey Features
5-chloro-8-nitro-1-naphthoyl (NNap)AminesReaction with NNapClMild reducing conditionsCleavage is facilitated by steric strain. nih.gov
NaphthaloylAmines (in deoxynucleosides)Reaction with naphthalic anhydrideNot specified in abstractForms a stable cyclic imide; aids in purification. nsf.gov

Role in the Synthesis of Optically Active Naphthoic Acid Derivatives for Natural Product Synthesis

Many natural products possess complex, three-dimensional structures and exhibit biological activity that is dependent on their specific stereochemistry. The synthesis of these molecules often requires the use of optically active building blocks and asymmetric reactions that can control the formation of chiral centers. Naphthoic acid derivatives are present in a number of bioactive natural products and drug molecules. researchgate.net

The synthesis of optically active biaryl natural products is a significant challenge in organic chemistry. nih.gov Asymmetric biaryl coupling reactions, where two different aromatic rings are joined together with control of the axial chirality, are a powerful strategy for accessing these molecules. nih.gov The oxidative coupling of 2-naphthol (B1666908) and its derivatives, including esters like 3-hydroxy-2-naphthoic acid methyl ester, has been a focus of this research. nih.gov The use of chiral catalysts, often based on transition metals like copper, can induce enantioselectivity in these coupling reactions, leading to the formation of optically active biaryl compounds. nih.gov These chiral biaryls can then be further elaborated to produce complex natural products. researchgate.netnih.gov

The development of asymmetric synthetic methods provides access to previously less accessible remotely chiral naphthols and naphthylamines, which are valuable intermediates in the synthesis of natural products. nih.gov Chiral phosphoric acids have been used to catalyze the in situ generation of naphthoquinone methides, which can then undergo asymmetric nucleophilic addition to create remote benzylic stereogenic centers with high enantioselectivity. nih.gov

Biological and Biomedical Research Applications and Mechanistic Insights

Strigolactone Signaling Inhibition

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching. The perception of SLs is mediated by the DWARF14 (D14) receptor, an α/β-hydrolase. mdpi.com Inhibition of this signaling pathway is a key area of research for controlling plant architecture and for potential agricultural applications.

Until recently, no specific inhibitors of strigolactone signaling had been reported, though SL biosynthesis inhibitors and agonists were known. nih.gov The discovery of 2-Methoxy-1-naphthaldehyde (B1195280) (2-MN) as a novel SL-signaling inhibitor originated from an in silico virtual screening effort aimed at identifying chemical regulators of SL reception. nih.govresearchgate.netnih.gov

Researchers developed a pharmacophore model based on the crystal structure of the SL receptor protein D14 complexed with D-OH, a hydrolysis product of strigolactone. nih.govnih.gov This computational screening identified a candidate compound, XM-47, which was confirmed to inhibit the crucial protein-protein interactions between D14 and its downstream targets, D53 and SLR1. nih.govresearchgate.net Further investigation revealed that XM-47 is readily hydrolyzed to 2-Methoxy-1-naphthaldehyde. This hydrolysis product, 2-MN, was subsequently confirmed to be the active inhibitor, effectively blocking the D14–D53 and D14–SLR1 interactions. researchgate.netnih.govmdpi.com In planta assays demonstrated that 2-MN could restore the growth of tillering buds in rice that had been suppressed by strigolactone treatment, confirming its biological activity as an SL signaling antagonist. researchgate.netresearchgate.net

The D14 receptor functions by binding and hydrolyzing strigolactones, a process that induces a conformational change allowing it to interact with downstream signaling proteins like D53. mdpi.com The inhibitory action of 2-Methoxy-1-naphthaldehyde is based on its direct interaction with the D14 receptor. researchgate.net

Docking simulations were performed to elucidate the molecular mechanism of this interaction. researchgate.netmdpi.com The simulations showed that 2-MN localizes to the SL-binding cavity of the D14 protein, with its position overlapping the known binding site of D-OH, the natural ligand hydrolysis product. researchgate.netmdpi.com By occupying this critical pocket, 2-MN acts as a "plug," physically obstructing the binding of strigolactones. researchgate.net This prevents the SL-induced conformational changes in D14 that are necessary for it to interact with its target proteins, D53 and SLR1. nih.govresearchgate.net Consequently, the downstream signaling cascade is blocked, and the physiological effects of strigolactones are antagonized. researchgate.net

To identify more potent inhibitors and understand the chemical features essential for its activity, researchers synthesized and tested several derivatives of 2-Methoxy-1-naphthaldehyde (2-MN). researchgate.netresearchgate.net The structure of 2-MN was systematically modified by altering the aldehyde group, the 2-methoxy group, and the naphthalene (B1677914) ring. researchgate.net

The results of these structure-activity relationship (SAR) studies indicated that both the aldehyde group and the 2-methoxy group on the naphthalene ring are essential for its inhibitory activity. researchgate.net When the aldehyde was replaced or the methoxy (B1213986) group was removed, the resulting compounds showed significantly reduced or no activity in yeast two-hybrid (Y2H) assays designed to measure the inhibition of D14-SLR1 interaction. researchgate.net Modifications to the naphthalene ring, such as the addition of a 6-bromo or 3-methoxy group, resulted in compounds with inhibitory activity nearly identical to that of the parent 2-MN. researchgate.net Ultimately, none of the synthesized derivatives exhibited stronger SL-inhibiting activity than 2-Methoxy-1-naphthaldehyde itself. researchgate.net

Modification SiteDerivative TypeResulting Activity
Aldehyde GroupReplacement of the aldehydeSignificantly reduced or abolished activity
Methoxy GroupRemoval of the 2-methoxy groupSignificantly reduced or abolished activity
Naphthalene RingAddition of a 6-bromo groupActivity was nearly identical to 2-MN
Addition of a 3-methoxy groupActivity was nearly identical to 2-MN

Anti-Inflammatory Activities of Naphthoate Derivatives

Methyl 1-hydroxy-2-naphthoate (B8527853) (MHNA), a naphthol derivative, has been evaluated for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages. Research shows that MHNA significantly inhibits the production of key pro-inflammatory mediators.

In LPS-stimulated RAW264.7 macrophages, treatment with MHNA led to a marked reduction in the release of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This was accompanied by a decrease in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the inhibition of their corresponding mRNA expression.

Further mechanistic studies revealed that MHNA exerts its anti-inflammatory effects by targeting major signaling pathways. It was found to inhibit the activation of nuclear factor-kappa B (NF-κB) in a dose-dependent manner by preventing the degradation of its inhibitor, IκB-α, and subsequent NF-κB translocation to the nucleus. Additionally, MHNA suppressed the LPS-induced activation of the mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and c-Jun N-terminal kinases (JNK). These findings indicate that Methyl 1-hydroxy-2-naphthoate inhibits the LPS-induced inflammatory response by suppressing the NF-κB and MAPK signaling pathways.

Inflammatory Mediator/ProteinEffect of Methyl 1-hydroxy-2-naphthoate
Nitric Oxide (NO)Inhibited release
Interleukin-1β (IL-1β)Inhibited release and mRNA expression
Interleukin-6 (IL-6)Inhibited release and mRNA expression
Inducible Nitric Oxide Synthase (iNOS)Inhibited protein and mRNA expression
Cyclooxygenase-2 (COX-2)Inhibited protein and mRNA expression

Antioxidant Properties of Related Naphthoic Acid Esters

The antioxidant activity of phenolic compounds, including derivatives of naphthoic acid, is largely dependent on their chemical structure, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. These functional groups can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating oxidative chain reactions.

Studies on various phenolic esters have established key structure-activity relationships. The antioxidant capacity of these esters is significantly influenced by the presence of a free hydroxyl group on the aromatic ring. Esterification of a carboxylic acid group does not necessarily diminish antioxidant potential, but substitution of a key phenolic hydroxyl group can decrease activity. For instance, research on hexanoic acid esters of various aromatic alcohols demonstrated that the antioxidant activity is contingent on the presence and position of the hydroxyl group in the aromatic ring. It was found that compounds with a hydroxyl group, such as vanillyl hexanoate, exhibited high antioxidant activity, comparable to the widely used antioxidant BHT (Butylated Hydroxytoluene).

In the context of naphthalene-based structures, derivatives containing hydroxyl groups have been shown to possess significant antioxidant properties. For example, a synthesized α-aminophosphonate containing a 2-hydroxynaphthalen-1-yl moiety demonstrated potent radical scavenging activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The general principle is that the hydrogen-donating ability of the hydroxyl group is central to the radical scavenging mechanism. Therefore, it is expected that naphthoic acid esters containing one or more hydroxyl groups on the naphthalene ring would exhibit antioxidant properties.

Anticancer and Cytotoxic Effects of Naphthoquinone Derivatives

Naphthoquinone derivatives represent a significant class of compounds investigated for their potential in cancer therapy. mdpi.comfrontiersin.org Their cytotoxic effects are attributed to various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and the inhibition of crucial cellular enzymes like topoisomerases. mdpi.comnih.govnih.gov

2-Methoxy-1,4-naphthoquinone (MNQ), a naturally occurring naphthoquinone, has demonstrated significant cytotoxic activity against a variety of cancer cell lines, establishing its potential as a therapeutic agent. nih.govcurehunter.com Research has shown its effectiveness against human metastatic breast cancer cells (MDA-MB-231), lung adenocarcinoma cells (A549), and HepG2 hepatocarcinoma cells. nih.govresearchgate.netnih.gov MNQ's anticancer effects are multifaceted, involving the inhibition of cancer cell proliferation, invasion, and migration. nih.govresearchgate.net Furthermore, it has been found to regulate key genes in critical cancer-related signaling pathways, including the MAPK, PI3K, and NF-κB pathways. nih.gov Studies indicate that MNQ can inhibit glucose uptake and lactate (B86563) production in triple-negative breast cancer cells, suggesting a targeted effect on cancer cell metabolism. nih.gov

A primary mechanism through which MNQ exerts its anticancer effects is the induction of programmed cell death, specifically apoptosis and autophagy. malaysianjournalofmicroscopy.orgresearchgate.net In lung adenocarcinoma (A549) cells, MNQ has been shown to induce apoptosis by generating oxidative stress. nih.gov This increase in intracellular reactive oxygen species (ROS) leads to DNA damage and triggers the JNK and p38 MAPK signaling pathways, ultimately leading to apoptotic cell death. nih.govnih.gov

Furthermore, MNQ has been observed to induce autophagy in triple-negative breast cancer cells (MDA-MB-231). malaysianjournalofmicroscopy.orgresearchgate.net This is evidenced by the formation of autophagosomes and the upregulation of key autophagy-related molecules such as Beclin 1 and LC3. malaysianjournalofmicroscopy.orgresearchgate.net The dual induction of both apoptosis and autophagy highlights the comprehensive cytotoxic potential of MNQ against cancer cells. malaysianjournalofmicroscopy.orgtandfonline.com

CompoundCancer Cell LineObserved EffectSignaling Pathway(s) Implicated
2-Methoxy-1,4-naphthoquinone (MNQ)A549 (Lung Adenocarcinoma)Induction of ApoptosisJNK and p38 MAPK nih.govnih.gov
2-Methoxy-1,4-naphthoquinone (MNQ)MDA-MB-231 (Triple-Negative Breast Cancer)Induction of AutophagyUpregulation of Beclin 1 and LC3 malaysianjournalofmicroscopy.orgresearchgate.net
2-Methoxy-1,4-naphthoquinone (MNQ)Raji (Burkitt's Lymphoma)Regulation of cancer key genesMAPK, PI3K, NF-κB nih.gov
2-Methoxy-1,4-naphthoquinone (MNQ)MDA-MB-231 (Triple-Negative Breast Cancer)Inhibition of glucose uptake and lactate productionGLUT1-dependent, Akt signaling pathway nih.gov

Antibacterial and Antimycobacterial Research

The search for novel antimicrobial agents is driven by the increasing threat of antibiotic resistance. Naphthoquinone derivatives and related structures have shown promise in this area. mdpi.com

A series of ring-substituted 2-hydroxynaphthalene-1-carboxanilides has been synthesized and evaluated for their antibacterial and antimycobacterial activity. nih.gov These compounds were tested against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and several Mycobacterium species. nih.gov Certain compounds within this class demonstrated significant antimicrobial activity, with potencies comparable or even superior to standard drugs like ampicillin (B1664943) and isoniazid. nih.gov For instance, 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide was notably active against MRSA, while 2-hydroxy-N-phenylnaphthalene-1-carboxamide showed strong activity against M. kansasii. nih.gov The antibacterial mechanism of naphthoquinones can involve inducing the production of reactive oxygen species, leading to DNA damage in bacterial cells. nih.gov

CompoundMicroorganismActivity (MIC)
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideMethicillin-resistant S. aureus26.0 µmol/L nih.gov
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideM. marinum51.9 µmol/L nih.gov
2-hydroxy-N-phenylnaphthalene-1-carboxamideM. kansasii15.2 µmol/L nih.gov
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideE. coli23.2 µM srce.hr

The mechanism of action for some antimicrobial compounds extends to the inhibition of essential host or microbial enzymes. Salicylanilides, which are structurally analogous to 2-hydroxynaphthalene-1-carboxanilides, are known to act as inhibitors of protein kinase epidermal growth factor receptor (EGFR PTK). nih.gov EGFR is a key enzyme in signaling pathways that can be crucial for pathogen survival or the host response to infection. While the direct investigation of EGFR PTK inhibition by 2-hydroxynaphthalene-1-carboxanilides is an ongoing area of research, the structural similarity to known inhibitors suggests this as a potential mechanism of their biological activity. nih.gov Other novel naphthol derivatives have also been investigated for their multi-target inhibitory activity, including against EGFR. nih.gov

Herbicidal Activity and Photosynthetic Electron Transport Inhibition

Naphthoquinone derivatives have also been explored for their herbicidal properties. researchgate.net A primary mechanism for this activity is the inhibition of photosynthetic electron transport (PET) in plants. nih.govnih.gov Many herbicides function by interrupting the electron flow in photosystem II (PSII), a critical component of the photosynthetic machinery in chloroplasts. unl.eduwssa.net These herbicides bind to the D1 protein of PSII, blocking the binding site for plastoquinone. unl.eduredalyc.org This interruption of electron transport halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. unl.edu The blockage also leads to the formation of reactive oxygen species, causing rapid photo-oxidative damage to the plant cells. wssa.net

Research on 2-hydroxynaphthalene-1-carboxanilides has demonstrated their efficacy as PET inhibitors in spinach chloroplasts. nih.govnih.gov Specifically, 2-hydroxy-N-phenylnaphthalene-1-carboxanilide and 2-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide were identified as the most potent PET inhibitors in one study, with an IC50 value of 29 µmol/L. nih.govnih.gov This indicates a strong potential for this class of compounds in the development of new herbicides. nih.gov

Enzyme Inhibition Studies of Functionalized Naphthoic Acid Derivatives

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is a critical therapeutic strategy for managing postprandial hyperglycemia, a key factor in type 2 diabetes mellitus. nih.govnih.gov By slowing down the digestion of carbohydrates, the subsequent absorption of glucose into the bloodstream is moderated. nih.govmdpi.comscielo.br Functionalized naphthoic acid derivatives and related compounds, such as naphthoquinones, have been investigated for their potential to act as inhibitors of these enzymes.

Dual Inhibition of α-Glucosidase and α-Amylase

Research into functionalized naphthoic acid derivatives has revealed their potential to dually inhibit both α-glucosidase and α-amylase. These enzymes play crucial roles in carbohydrate metabolism, with α-amylase initiating the breakdown of large polysaccharides and α-glucosidase completing the process by hydrolyzing smaller disaccharides into absorbable monosaccharides. mdpi.commdpi.com The simultaneous inhibition of both enzymes is considered an effective approach to managing blood glucose levels. ojshostng.com

One notable example from a related class of compounds, 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ), has demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. ojshostng.comnih.govkwasu.edu.ng Studies have shown that 2HNQ exhibits a potent inhibitory effect on α-glucosidase, with a reported IC50 value significantly lower than that of the standard drug, acarbose (B1664774). ojshostng.comnih.govkwasu.edu.ng Specifically, the IC50 value for 2HNQ against α-glucosidase was 0.260 mg/mL, while acarbose had an IC50 of 1.530 mg/mL. ojshostng.comnih.govkwasu.edu.ng

In addition to its strong α-glucosidase inhibition, 2HNQ also moderately inhibits α-amylase. ojshostng.comnih.govkwasu.edu.ng The IC50 value for 2HNQ against α-amylase was found to be 1.757 mg/mL, which is more potent than acarbose with an IC50 of 3.600 mg/mL. ojshostng.comnih.govkwasu.edu.ng This dual inhibitory action suggests that such functionalized naphthoquinone and by extension, potentially other naphthoic acid derivatives, could be valuable in the development of new agents for the management of diabetes. ojshostng.comnih.gov

The mode of inhibition by 2HNQ on α-amylase has been determined to be uncompetitive, meaning it binds to the enzyme-substrate complex. ojshostng.com This type of inhibition is often considered desirable in drug design as the inhibitor targets the active enzyme. ojshostng.com

Enzyme Inhibition Data for 2-Hydroxy-1,4-naphthoquinone (2HNQ) and Acarbose

CompoundEnzymeIC50 (mg/mL)
2-Hydroxy-1,4-naphthoquinone (2HNQ)α-Glucosidase0.260 ojshostng.comnih.govkwasu.edu.ng
Acarbose (Reference)α-Glucosidase1.530 ojshostng.comnih.govkwasu.edu.ng
2-Hydroxy-1,4-naphthoquinone (2HNQ)α-Amylase1.757 ojshostng.comnih.govkwasu.edu.ng
Acarbose (Reference)α-Amylase3.600 ojshostng.comnih.govkwasu.edu.ng

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 2-methoxy-1-naphthoate with high purity?

Methodological Answer:
this compound can be synthesized via esterification of 2-methoxy-1-naphthoic acid using methanol under acidic catalysis. A typical protocol involves refluxing the carboxylic acid with methanol and a catalytic amount of sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) to form the methyl ester. Purification is achieved through recrystallization or column chromatography. For analogs like Methyl 6-bromo-2-naphthoate, aromatic halogenation followed by esterification is employed . Ensure reaction progress is monitored via thin-layer chromatography (TLC) or HPLC.

Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and ester group integrity. X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) provides precise molecular geometry, particularly for resolving steric effects from the methoxy and ester groups . Pair with Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (C=O at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹).

Advanced: How should in vivo studies be designed to evaluate pulmonary toxicity?

Methodological Answer:
Adopt a tiered approach:

Acute Exposure: Use rodent models (rats/mice) exposed via inhalation (0.1–10 mg/m³) or intratracheal instillation. Monitor respiratory rate, lung histopathology, and inflammatory markers (IL-6, TNF-α) at 24–72 hours post-exposure .

Subchronic Exposure: Conduct 90-day studies with daily oral gavage (10–100 mg/kg). Assess oxidative stress markers (GSH, MDA) and alveolar macrophage activity. Include control groups and dose-response analysis to identify NOAEL/LOAEL .

Advanced: What computational models predict environmental persistence and degradation pathways?

Methodological Answer:
Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients (log Kₒw, log Kₒc). Molecular dynamics simulations can predict hydrolysis rates under varying pH and temperature. For photodegradation, employ density functional theory (DFT) to model reaction intermediates with UV-Vis spectral data .

Advanced: How can contradictions in toxicokinetic data across species be resolved?

Methodological Answer:
Perform interspecies scaling using physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters like metabolic clearance (CYP450 isoforms) and tissue-specific partition coefficients. Validate with in vitro hepatocyte assays to compare metabolic stability between human and rodent models . Address discrepancies by adjusting for species-specific protein binding and excretion rates.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid dust generation .
  • Storage: Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis.

Advanced: How can in vitro models elucidate metabolic pathways?

Methodological Answer:

  • Hepatocyte Incubations: Incubate with primary human hepatocytes (1–10 µM compound) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation, demethylation) and phase II (glucuronidation) products.
  • CYP Inhibition Assays: Use fluorogenic substrates to test inhibition of CYP1A2, CYP2E1, and CYP3A4, which are implicated in naphthalene metabolism .

Advanced: What methodologies assess ecotoxicological impacts on aquatic systems?

Methodological Answer:

  • Algal Growth Inhibition: Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L for 72 hours; measure chlorophyll-a reduction.
  • Daphnia magna Acute Toxicity: Conduct 48-hour immobilization tests (EC₅₀ determination). Include sediment-water partitioning studies to evaluate bioaccumulation potential .

Advanced: How are high-throughput crystallography techniques applied to polymorph screening?

Methodological Answer:
Utilize synchrotron-based X-ray diffraction with automated sample changers (e.g., at beamline facilities). Screen polymorphs by varying solvent systems (DMF, ethanol) and crystallization temperatures. Refine datasets with SHELXL, focusing on R-factor convergence (<5%) and electron density maps .

Advanced: What biomonitoring strategies detect occupational exposure in industrial settings?

Methodological Answer:

  • Urinary Biomarkers: Quantify 1- and 2-naphthol metabolites via GC-MS. Collect pre- and post-shift samples to assess temporal exposure.
  • Air Monitoring: Deploy passive samplers (e.g., XAD-2 resin) in workspaces; analyze using NIOSH Method 5515 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.